4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. Compounds with triazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents. The thiol group can interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, similar compounds have been investigated for their potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities. The specific biological activity of 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol would need to be determined through experimental studies.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific interactions with molecular targets. Typically, compounds with thiol groups can form covalent bonds with proteins, affecting their function. The triazole ring may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-(4-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(4-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both allyl and ethyl groups, along with the methylthienyl moiety, can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(4-ethyl-5-methylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-4-6-15-11(13-14-12(15)16)10-7-17-8(3)9(10)5-2/h4,7H,1,5-6H2,2-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJVRRILZIGBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NNC(=S)N2CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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